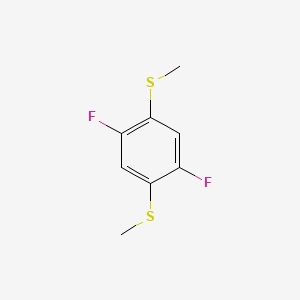
(2,5-Difluoro-1,4-phenylene)bis(methylsulfane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Difluoro-1,4-phenylene)bis(methylsulfane) is an organic compound with the molecular formula C8H8F2S2 It is characterized by the presence of two fluorine atoms and two methylsulfane groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluoro-1,4-phenylene)bis(methylsulfane) typically involves the reaction of 2,5-difluorobenzene with methylsulfane under controlled conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures, often around 95°C, to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of (2,5-Difluoro-1,4-phenylene)bis(methylsulfane) may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Difluoro-1,4-phenylene)bis(methylsulfane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfane groups to thiols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2,5-Difluoro-1,4-phenylene)bis(methylsulfane) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (2,5-Difluoro-1,4-phenylene)bis(methylsulfane) involves its interaction with specific molecular targets. The fluorine atoms and methylsulfane groups can participate in various chemical interactions, influencing the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and the chemical environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(4-pyridyl)-2-fluorobenzene: Similar in structure but contains pyridine groups instead of methylsulfane.
2,5-Difluoro-1,4-phenylene)bis(methylsulfane): A closely related compound with slight variations in functional groups.
Uniqueness
(2,5-Difluoro-1,4-phenylene)bis(methylsulfane) is unique due to the presence of both fluorine atoms and methylsulfane groups, which impart distinct chemical properties. These features make it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H8F2S2 |
|---|---|
Poids moléculaire |
206.3 g/mol |
Nom IUPAC |
1,4-difluoro-2,5-bis(methylsulfanyl)benzene |
InChI |
InChI=1S/C8H8F2S2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 |
Clé InChI |
YTIGBUMJTWTDNK-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=C(C=C1F)SC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


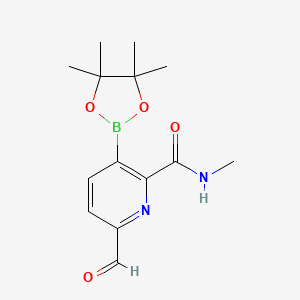


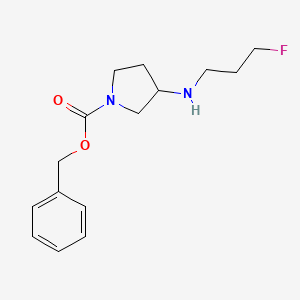

![4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline](/img/structure/B14775953.png)
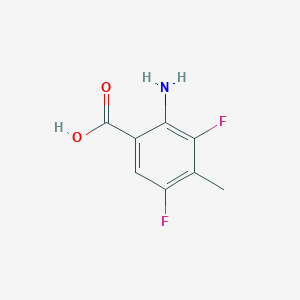
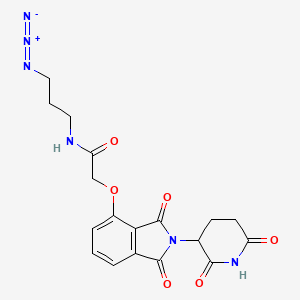
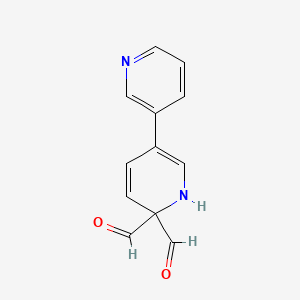

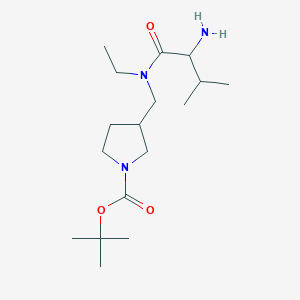

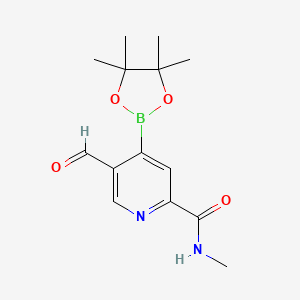
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octanoate](/img/structure/B14775996.png)
